Cas no 2025-77-6 (2-Azetidinone, 3-methyl-3-phenyl-1-(phenylmethyl)-)

2-Azetidinone, 3-methyl-3-phenyl-1-(phenylmethyl)-, is a β-lactam derivative characterized by a four-membered azetidinone ring substituted with methyl, phenyl, and benzyl groups. This compound is of interest in organic synthesis and medicinal chemistry due to its structural similarity to β-lactam antibiotics and potential as a building block for pharmacologically active molecules. The presence of both phenyl and benzyl substituents enhances its utility in stereoselective reactions and as a precursor for complex heterocycles. Its rigid ring structure and functional group arrangement make it valuable for studying ring strain and reactivity in small-ring systems. The compound is typically handled under controlled conditions due to its sensitivity to nucleophilic attack.
2-Azetidinone, 3-methyl-3-phenyl-1-(phenylmethyl)- structure
2025-77-6 structure
商品名:2-Azetidinone, 3-methyl-3-phenyl-1-(phenylmethyl)-
CAS番号:2025-77-6
MF:C17H17NO
メガワット:251.323
CID:3888752

2-Azetidinone, 3-methyl-3-phenyl-1-(phenylmethyl)- 化学的及び物理的性質

名前と識別子

    • 2-Azetidinone, 3-methyl-3-phenyl-1-(phenylmethyl)-

2-Azetidinone, 3-methyl-3-phenyl-1-(phenylmethyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
BBV-82130650-1.0g
1-benzyl-3-methyl-3-phenylazetidin-2-one
2025-77-6 95%
1.0g
$0.0 2023-02-04

2-Azetidinone, 3-methyl-3-phenyl-1-(phenylmethyl)- 関連文献

2-Azetidinone, 3-methyl-3-phenyl-1-(phenylmethyl)-に関する追加情報

Comprehensive Analysis of 2-Azetidinone, 3-methyl-3-phenyl-1-(phenylmethyl)- (CAS No. 2025-77-6)

2-Azetidinone, 3-methyl-3-phenyl-1-(phenylmethyl)-, with the CAS number 2025-77-6, is a specialized organic compound that has garnered significant attention in pharmaceutical and synthetic chemistry research. This β-lactam derivative is structurally characterized by a four-membered ring system, which is a hallmark of many biologically active molecules. The presence of both phenyl and methyl substituents enhances its potential for diverse applications, particularly in drug discovery and material science.

In recent years, the demand for 3-methyl-3-phenyl-1-(phenylmethyl)-2-azetidinone has surged due to its role as a key intermediate in the synthesis of N-heterocyclic compounds. Researchers are particularly interested in its utility for constructing pharmacophores with antimicrobial or anti-inflammatory properties. The compound's unique stereochemistry and ring strain also make it a subject of computational chemistry studies, where molecular docking and QSAR modeling are frequently applied to predict its reactivity.

One of the trending topics surrounding CAS 2025-77-6 is its potential in green chemistry applications. With growing emphasis on sustainable synthesis, scientists are exploring catalytic methods to produce this compound with minimal waste. Questions like "How to optimize the yield of 2-azetidinone derivatives?" or "What are the eco-friendly solvents for 3-methyl-3-phenyl-1-(phenylmethyl)-2-azetidinone synthesis?" reflect current user searches in academic databases and AI-driven platforms.

The spectroscopic properties of this compound—such as NMR shifts and IR absorption bands—are well-documented, aiding in purity verification. Analytical techniques like HPLC and LC-MS are commonly employed for quality control, addressing another frequent query: "How to characterize 2-azetidinone derivatives accurately?". Furthermore, its crystallographic data provides insights into molecular packing, relevant for solid-state chemistry enthusiasts.

From an industrial perspective, 2025-77-6 is often discussed in patents related to peptide mimetics and enzyme inhibitors. Its compatibility with click chemistry reactions makes it valuable for bioconjugation, aligning with the rise of theranostic (therapy + diagnostic) platforms. Users frequently search for "scalable synthesis routes for 3-phenyl-2-azetidinones", highlighting commercial interest.

In conclusion, 2-Azetidinone, 3-methyl-3-phenyl-1-(phenylmethyl)- remains a versatile scaffold bridging academia and industry. Its intersection with drug design, catalysis, and analytical chemistry ensures continued relevance. Future studies may focus on its structure-activity relationships (SAR) or novel delivery systems, answering emerging questions in precision medicine.

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